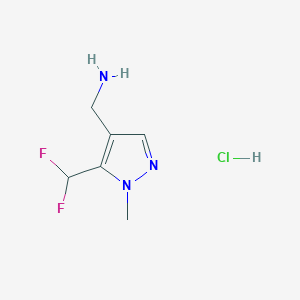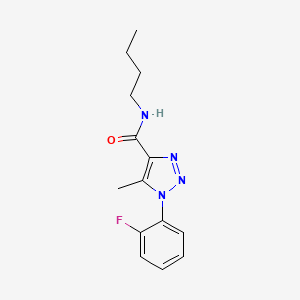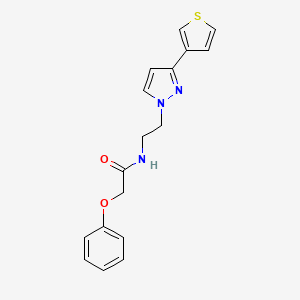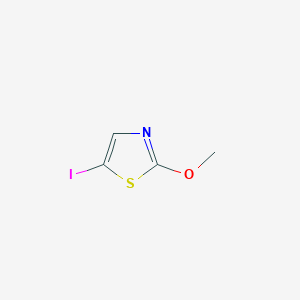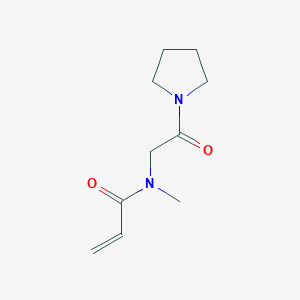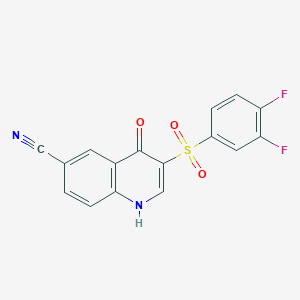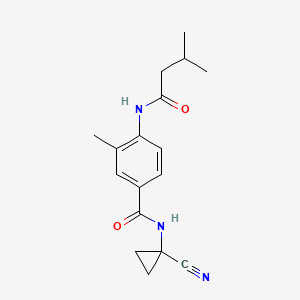
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased GABA levels, resulting in anticonvulsant and anxiolytic effects.
作用機序
The mechanism of action of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can lead to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and anxiolytic effects, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide can increase the levels of the endogenous GABA receptor modulator, 3-hydroxypropionic acid, which may contribute to its therapeutic effects. Additionally, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of neuroinflammatory disorders.
実験室実験の利点と制限
One advantage of using N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABA levels without affecting other neurotransmitters. However, one limitation is that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide. One area of interest is the development of more potent and selective GABA-AT inhibitors, which may have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, as well as its potential for the treatment of other neurological and psychiatric disorders. Finally, research on the long-term effects and potential toxicity of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is needed to fully evaluate its safety and efficacy as a therapeutic agent.
合成法
The synthesis of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with 3-methylbutanoyl chloride to form the corresponding amide, followed by the reaction of the amide with cyanocyclopropane in the presence of a base to form the final product.
科学的研究の応用
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has anticonvulsant and anxiolytic effects in animal models, and clinical trials have shown promising results in the treatment of cocaine addiction.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)8-15(21)19-14-5-4-13(9-12(14)3)16(22)20-17(10-18)6-7-17/h4-5,9,11H,6-8H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBPHPKYENTIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2(CC2)C#N)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


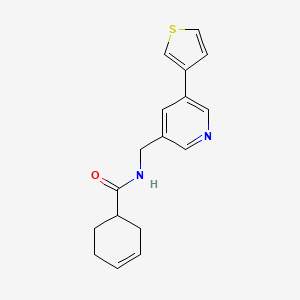
![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)
![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
